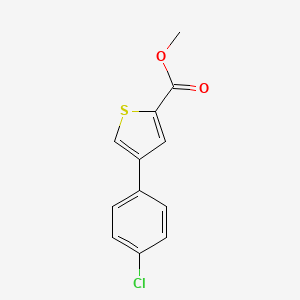

Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H9ClO2S |

|---|---|

Molecular Weight |

252.72 g/mol |

IUPAC Name |

methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C12H9ClO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3 |

InChI Key |

PHCVKNYIUNVNBH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate chemical structure and properties

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery, privileged scaffolds are the cornerstone of targeted library generation. Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 848483-63-6) [1] represents a highly versatile, structurally rigid building block. The thiophene core acts as an excellent bioisostere for benzene, offering altered electron density, improved metabolic stability, and unique vector geometries. The strategic placement of a 4-chlorophenyl group at the C4 position introduces a lipophilic domain capable of halogen bonding within target protein pockets, while the C2-methyl ester provides a robust synthetic handle for downstream functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the physicochemical profile, the mechanistic rationale behind its synthesis via Suzuki-Miyaura cross-coupling, and self-validating protocols for its integration into high-throughput drug discovery workflows.

Physicochemical Profiling & Analytical Data

Understanding the quantitative physical properties of this compound is essential for predicting its behavior in both synthetic reactions and biological assays [2]. The data below summarizes the core parameters required for formulation and analytical tracking.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value / Specification |

| Chemical Name | Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |

| CAS Number | 848483-63-6 |

| Empirical Formula | C₁₂H₉ClO₂S |

| Molecular Weight | 252.72 g/mol |

| PubChem Substance ID | 329816643 |

| Melting Point | 84 – 87 °C |

| Physical State | Solid (Combustible, Storage Class 11) |

| SMILES String | O=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=CS1 |

Table 2: Expected Analytical Validation Parameters

| Analytical Method | Diagnostic Signatures |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 1.5 Hz, 1H, Thiophene-H3), 7.65 (d, J = 1.5 Hz, 1H, Thiophene-H5), 7.48 (d, J = 8.5 Hz, 2H, Ar-H), 7.38 (d, J = 8.5 Hz, 2H, Ar-H), 3.90 (s, 3H, -OCH₃). |

| LC-MS (ESI+) | [M+H]⁺ peak at m/z 253.0 (with characteristic ³⁵Cl/³⁷Cl isotopic pattern of 3:1 ratio at 253/255). |

Mechanistic Synthesis: Suzuki-Miyaura Cross-Coupling

The most efficient and regioselective method for synthesizing Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 4-bromothiophene-2-carboxylate and 4-chlorophenylboronic acid [3].

Catalytic Cycle & Logical Relationships

Figure 1: Suzuki-Miyaura catalytic cycle for synthesizing the thiophene derivative.

Step-by-Step Methodology

Reagents: Methyl 4-bromothiophene-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

-

Degassing (Critical Step): In a Schlenk flask, combine 1,4-dioxane and water. Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the electron-rich Pd(0) active species.

-

Reaction Assembly: Add the thiophene bromide, boronic acid, and K₂CO₃ to the degassed solvent. Stir for 2 minutes.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask. Causality: The bidentate dppf ligand provides a large bite angle, which forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the final reductive elimination step, minimizing side reactions.

-

Thermal Activation: Heat the mixture to 90 °C for 12 hours.

-

Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. Concentrate in vacuo and purify via flash column chromatography (silica gel, gradient 0-15% EtOAc in Hexanes).

The Self-Validating System

This protocol validates itself visually and chromatographically. The biphasic TLC monitoring will show the consumption of the highly non-polar aryl bromide (high Rf) and the emergence of the more polar cross-coupled ester (lower Rf due to increased molecular weight and polarizability). Furthermore, the visual color change of the palladium complex from yellow/orange (Pd(II)) to dark brown/black indicates successful catalyst activation and eventual degradation (Pd black formation) upon reaction completion.

Downstream Applications in Drug Discovery

Once synthesized, the methyl ester is rarely the final biological target. It is typically saponified to the corresponding carboxylic acid, which is then utilized in parallel amide coupling reactions to generate libraries of targeted therapeutics for High-Throughput Screening (HTS) [4].

Drug Discovery Workflow

Figure 2: Downstream workflow from ester intermediate to high-throughput screening.

Saponification Protocol (Ester to Acid)

Reagents: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (2:1:1 v/v).

-

Dissolve the ester in the THF/MeOH/H₂O mixture. Causality: The ternary solvent system ensures complete solubility of the lipophilic ester (THF), the inorganic base (H₂O), and acts as a phase-transfer bridge (MeOH) to facilitate rapid hydrolysis.

-

Add LiOH·H₂O and stir at room temperature for 4 hours.

-

Acidify the mixture with 1M HCl dropwise until the pH reaches ~2.

-

Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(4-chlorophenyl)thiophene-2-carboxylic acid. Self-Validation: This transformation is inherently self-validating via acid-base extraction. Upon acidification (pH ~2), the sudden precipitation of the free carboxylic acid from the aqueous layer provides immediate physical validation of successful saponification.

Amide Coupling Protocol (Library Generation)

Reagents: Carboxylic acid intermediate (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF.

-

Dissolve the carboxylic acid and DIPEA in anhydrous DMF.

-

Add HATU and stir for 10 minutes to form the active ester. Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior ability to suppress epimerization and accelerate the coupling of sterically hindered or electronically deactivated carboxylic acids via a highly reactive 7-azabenzotriazole leaving group.

-

Add the amine and stir for 2 hours at room temperature.

-

Quench with saturated NaHCO₃ and extract with EtOAc. Self-Validation: The conversion is confirmed by LC-MS. The shift in retention time (amides are typically more lipophilic than their parent acids under reverse-phase conditions) and the appearance of the corresponding [M+H]⁺ mass ion confirm successful coupling.

Safety, Handling, & Environmental Impact

When handling Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate, standard laboratory safety protocols must be strictly enforced.

-

GHS Classification: Aquatic Chronic 2 (H411). The compound is toxic to aquatic life with long-lasting effects.

-

Handling: It is classified as a Combustible Solid (Storage Class 11). Operations should be conducted in a fume hood to avoid inhalation of dust.

-

Disposal: Do not discharge into drains. Halogenated and sulfur-containing organic waste must be collected separately and incinerated by a certified waste management facility [1].

References

-

Title: CAS 848483-63-6 Properties and Structure Source: ChemSrc Chemical Database URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: PubChem Compound Summary for CID 329816643 (Substance ID) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

CAS number for Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate derivatives

This guide serves as an authoritative technical monograph on Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate , a critical intermediate in the synthesis of pharmaceutical agents targeting Hypoxia-Inducible Factor (HIF) pathways and antimicrobial resistance.

Chemical Identity & Core Data

Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is a 4-arylthiophene derivative characterized by a thiophene core substituted with a methyl ester at the C2 position and a 4-chlorophenyl group at the C4 position. This specific substitution pattern distinguishes it from its C5-isomer, imparting unique electronic properties essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Key Identifiers

| Property | Data Specification |

| CAS Number | 848483-63-6 |

| IUPAC Name | Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |

| Molecular Formula | C₁₂H₉ClO₂S |

| Molecular Weight | 252.72 g/mol |

| Parent Acid CAS | 386715-46-4 (4-(4-chlorophenyl)thiophene-2-carboxylic acid) |

| SMILES | COC(=O)C1=CC(=CS1)C2=CC=C(Cl)C=C2 |

| InChIKey | PHCVKNYIUNVNBH-UHFFFAOYSA-N |

Synthetic Architecture

The synthesis of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate relies on transition-metal-catalyzed cross-coupling. The most robust protocol employs the Suzuki-Miyaura coupling , utilizing a palladium catalyst to couple an organoboron species with an aryl halide.

Retrosynthetic Analysis

The strategic disconnection occurs at the C4-Aryl bond. The preferred forward synthesis involves reacting Methyl 4-bromothiophene-2-carboxylate with 4-chlorophenylboronic acid . This route is favored over the Stille coupling due to lower toxicity (boron vs. tin) and milder reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate on a 10 mmol scale.

Reagents:

-

Substrate: Methyl 4-bromothiophene-2-carboxylate (CAS 16629-14-4) [1.0 eq, 2.21 g]

-

Coupling Partner: 4-Chlorophenylboronic acid (CAS 1679-18-1) [1.2 eq, 1.88 g]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ [0.03 eq, 245 mg]

-

Base: K₂CO₃ (2.0 M aqueous solution) [3.0 eq, 15 mL]

-

Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

-

Inertion: Charge a dry Schlenk flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3) to remove atmospheric oxygen, which can poison the Pd(0) active species.

-

Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe under Argon flow.

-

Reaction: Heat the biphasic mixture to 90°C for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 4:1) or LC-MS until the bromide starting material is fully consumed.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the target methyl ester as an off-white solid.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the downstream derivatization logic used in drug discovery.

Figure 1: Synthetic workflow from commercial precursors to the target ester, followed by divergent pathways for medicinal chemistry optimization.

Applications in Drug Discovery

The 4-arylthiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for benzoate derivatives.

HIF Pathway Modulation (FIH-1 Inhibition)

Derivatives of the parent acid (4-phenylthiophene-2-carboxylic acid) are potent inhibitors of Factor Inhibiting HIF-1 (FIH-1) .

-

Mechanism: The thiophene-2-carboxylic acid moiety chelates the Fe(II) in the active site of FIH-1, mimicking 2-oxoglutarate (2OG).

-

Relevance: The 4-chlorophenyl substitution (present in CAS 848483-63-6) enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl analog, improving cellular permeability in hypoxia studies.

Antimicrobial & Antiviral Research

-

HCV NS5B Polymerase: 4-substituted thiophene carboxylates have been explored as allosteric inhibitors binding to the Thumb II domain of the Hepatitis C Virus polymerase. The 4-chlorophenyl group occupies a hydrophobic pocket, critical for binding affinity.

-

P2X7 Antagonism: Analogous thiophene amides are investigated for blocking the P2X7 receptor, a key target in inflammatory diseases.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kawaguchi, S., et al. (2018). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. International Journal of Molecular Sciences, 19(4), 1153. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735808, 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. Link

-

Sigma-Aldrich. (2025). Product Specification: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate. Link

Sources

Pharmacology of 4-Arylthiophene-2-Carboxylate P2Y14 Receptor Antagonists: A Technical Whitepaper

Executive Summary

The P2Y14 receptor (P2Y14R) is a Gi/o-coupled G-protein-coupled receptor (GPCR) uniquely activated by extracellular UDP-sugars, primarily UDP-glucose. Over the past decade, P2Y14R has been firmly established as a critical sensor of cellular stress, mediating sterile inflammation, immune cell chemotaxis, and neuropathic pain in response to the release of Damage-Associated Molecular Patterns (DAMPs).

Historically, pharmacological interrogation of P2Y14R relied on PPTN, a 4,7-disubstituted 2-naphthoic acid derivative . While PPTN exhibits picomolar affinity, its extreme lipophilicity and poor pharmacokinetic profile severely limit its clinical translation. Recent scaffold hopping and structure-activity relationship (SAR) campaigns have identified 4-aryl/amide-thiophene-2-carboxylates as a breakthrough class of P2Y14R antagonists . These molecules maintain sub-nanomolar potency while drastically improving aqueous solubility, microsomal stability, and oral bioavailability, offering a viable therapeutic avenue for conditions such as Inflammatory Bowel Disease (IBD).

Pharmacological Rationale & Structural Evolution

The P2Y14 Receptor Axis

Upon tissue damage, intracellular UDP-glucose is released into the extracellular space. Binding of UDP-glucose to the orthosteric site of P2Y14R induces a conformational shift that activates Gi/o proteins. This activation inhibits adenylyl cyclase (AC), reduces intracellular cyclic AMP (cAMP) levels, and triggers downstream chemotactic pathways (e.g., RhoA activation) in neutrophils, mast cells, and intestinal epithelial cells.

P2Y14 signaling pathway and competitive antagonism by thiophene-2-carboxylates.

Scaffold Hopping: From Naphthoic Acid to Thiophene-2-Carboxylate

The transition from the rigid, highly hydrophobic naphthoic acid core of PPTN to a thiophene-2-carboxylate scaffold represents a masterclass in bioisosteric replacement .

-

The 2-Carboxylate Anchor : The carboxylic acid at the 2-position of the thiophene ring is non-negotiable. It mimics the terminal phosphate of the endogenous UDP-glucose ligand, forming a critical salt bridge with positively charged residues (e.g., Arg253, Lys277) deep within the receptor's orthosteric binding pocket.

-

The 4-Position Extension : Substituting the 4-position with an aryl or amide group (e.g., 4-methylbenzamido) directs the molecule into a solvent-exposed hydrophobic sub-pocket. This vectoring is crucial for competitive antagonism, as it sterically occludes the binding of the bulky uridine moiety of the natural agonist.

-

Intramolecular Hydrogen Bonding (IMHB) : In highly optimized derivatives like Compound 39 (5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid), the thiophene 2,4-vector perfectly positions the 5-oxy substituent to form an IMHB with the 4-amide proton. This locks the molecule into its bioactive conformation, minimizing the entropic penalty of binding and driving the IC50 down to the sub-nanomolar range .

Workflow of scaffold hopping from PPTN to optimized thiophene-2-carboxylate antagonists.

Quantitative Pharmacodynamics: Comparative Profiling

To contextualize the pharmacological superiority of the thiophene-2-carboxylate class, the table below compares the benchmark antagonist PPTN against the optimized 4-amide-thiophene-2-carboxylate (Compound 39) .

| Compound | Core Scaffold | Target Affinity (IC50 / KB) | Aqueous Solubility | Liver Microsomal Stability (T1/2) | In Vivo Efficacy (Oral) |

| PPTN | 4,7-disubstituted 2-naphthoic acid | 434 pM (KB) | Poor (< 1 µg/mL) | Low | Poor (Requires IP/IV) |

| Compound 39 | 4-amide-thiophene-2-carboxylate | 0.40 nM (IC50) | High (> 50 µg/mL) | High (> 60 min) | Excellent (Colitis Model) |

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of novel thiophene-2-carboxylate antagonists, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to establish causality and eliminate artifactual data.

Protocol 1: Fluorescent Ligand Binding Assay (Receptor Affinity)

Causality & Logic: Traditional radioligand binding (e.g., using tritium) is hazardous and expensive. We utilize a fluorescently tagged antagonist tracer. By measuring the reduction in fluorescence polarization as the unlabeled thiophene-2-carboxylate competitively displaces the tracer, we can accurately calculate the Ki. The inclusion of a known high-affinity binder (PPTN) as a positive control validates the dynamic range of the assay.

Step-by-Step Workflow:

-

Cell Preparation: Culture CHO cells stably expressing human P2Y14R. Harvest and resuspend in assay buffer (HEPES-buffered saline, pH 7.4).

-

Tracer Addition: Add 5 nM of the fluorescent P2Y14R tracer to the cell suspension.

-

Compound Titration: Add the thiophene-2-carboxylate antagonist in a 10-point concentration gradient (from 0.1 pM to 10 µM). Include a vehicle-only well (negative control) and a 1 µM PPTN well (positive control for maximum displacement).

-

Incubation & Reading: Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read fluorescence polarization using a microplate reader.

-

Data Analysis: Plot the displacement curve and calculate the IC50 using non-linear regression.

Protocol 2: cAMP Accumulation Assay (Functional Antagonism)

Causality & Logic: P2Y14 is a Gi/o-coupled receptor. Because Gi activation inhibits adenylyl cyclase, baseline cAMP levels in resting cells are too low to measure a significant reduction. Therefore, we must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP "ceiling". The addition of the agonist (UDP-glucose) will then suppress this forskolin-induced cAMP spike. A successful thiophene-2-carboxylate antagonist will competitively block the agonist, thereby restoring the high cAMP levels. This bidirectional control ensures the assay is self-validating.

Step-by-Step Workflow:

-

Seeding: Seed P2Y14R-expressing C6 glioma cells in a 384-well plate at 5,000 cells/well.

-

Antagonist Pre-incubation: Treat cells with varying concentrations of the thiophene-2-carboxylate antagonist for 15 minutes.

-

Stimulation: Add a cocktail containing 30 µM Forskolin (to stimulate AC) and 100 nM UDP-glucose (to activate P2Y14R and suppress AC).

-

Lysis & Detection: After 30 minutes, lyse the cells and add a cAMP-detecting FRET or AlphaScreen reagent.

-

Validation: Ensure that wells with only Forskolin show maximum cAMP, wells with Forskolin + UDP-glucose show depressed cAMP, and wells with the antagonist show a dose-dependent restoration of cAMP.

Protocol 3: Murine DSS-Induced Colitis Model (In Vivo Efficacy)

Causality & Logic: Dextran Sodium Sulfate (DSS) is administered in drinking water to chemically disrupt the intestinal epithelial barrier, triggering a massive influx of DAMPs (including UDP-glucose) and subsequent immune cell infiltration. This perfectly mimics the sterile inflammation driven by P2Y14R. By administering the antagonist orally, we not only assess its localized anti-inflammatory efficacy but also validate its in vivo pharmacokinetic survivability—a historical failure point for naphthoic acid derivatives.

Step-by-Step Workflow:

-

Induction: Administer 2.5% DSS in the drinking water of C57BL/6 mice for 7 days to induce acute colitis.

-

Dosing: Orally gavage the mice daily with the thiophene-2-carboxylate antagonist (e.g., 5 mg/kg or 10 mg/kg) starting from Day 1.

-

Monitoring: Record daily Disease Activity Index (DAI) scores (weight loss, stool consistency, rectal bleeding).

-

Endpoint Analysis: On Day 8, sacrifice the mice. Measure colon length (a marker of inflammation) and perform histological scoring of colonic tissue to quantify mucosal damage and neutrophil infiltration.

Translational Perspectives

The pharmacological profile of 4-aryl/amide-thiophene-2-carboxylates positions them as prime candidates for clinical development. By overcoming the pharmacokinetic liabilities of early-generation naphthoic acid derivatives, these compounds enable systemic administration for chronic inflammatory conditions. Future research should focus on optimizing the 5-position substituents to further enhance half-life and exploring their efficacy in other P2Y14-driven pathologies, such as asthma and chronic neuropathic pain.

References

-

Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils." Molecular Pharmacology.[Link]

-

Wang, Y.-H., et al. (2024). "Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment." Journal of Medicinal Chemistry.[Link]

-

Gauthier, J. Y., et al. (2011). "The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14." Bioorganic & Medicinal Chemistry Letters. [Link]

Synthesis and Mechanistic Evaluation of 4-(4-Chlorophenyl)thiophene-2-carboxylate: A Comprehensive Technical Guide

Executive Summary

The functionalization of the thiophene scaffold is a cornerstone of modern medicinal chemistry. Specifically, 4-(4-chlorophenyl)thiophene-2-carboxylate (and its corresponding carboxylic acid) serves as a privileged building block in the development of highly potent therapeutics, including DHX9 RNA helicase inhibitors[1], A2B adenosine receptor agonists[2], and Factor XIa inhibitors.

This technical guide provides a rigorous, self-validating methodology for the regioselective synthesis of this compound. By moving beyond basic procedural steps, we dissect the causality behind catalyst selection, solvent effects, and in-process controls to ensure reproducible, high-yield outcomes for drug development professionals.

Retrosynthetic Strategy & Route Selection

Achieving C4-aryl substitution on a thiophene ring demands precise regiocontrol. Direct C-H activation or electrophilic aromatic substitution often yields intractable mixtures of C2, C3, and C5 isomers due to the inherent electron density of the thiophene heteroaromatic system.

To bypass these limitations, the most authoritative and scalable route employs a Suzuki-Miyaura cross-coupling strategy.

-

Starting Material: Methyl 4-bromothiophene-2-carboxylate. The pre-installed bromine atom at the C4 position dictates absolute regiocontrol. Furthermore, the electron-withdrawing methyl ester at C2 activates the C-Br bond, accelerating the oxidative addition step.

-

Coupling Partner: 4-Chlorophenylboronic acid. This reagent is bench-stable, commercially abundant, and highly efficient in transmetalation.

Mechanistic Pathway of the Suzuki-Miyaura Coupling

Understanding the catalytic causality is essential for troubleshooting and optimizing the reaction. The transformation relies on a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of methyl 4-bromothiophene-2-carboxylate, forming a stable Pd(II) intermediate. The carboxylate group reduces the electron density of the thiophene ring, making this step kinetically favorable.

-

Base Activation & Transmetalation: The inorganic base (e.g., K₃PO₄) coordinates with 4-chlorophenylboronic acid to form a reactive, electron-rich boronate complex. This complex transfers the 4-chlorophenyl ligand to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination, forging the new C-C bond, releasing the target ester, and regenerating the Pd(0) catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is engineered for scalability and incorporates In-Process Controls (IPCs) to create a self-validating workflow[3].

Materials Required

-

Methyl 4-bromothiophene-2-carboxylate (1.0 equiv, 10.0 mmol)

-

4-Chlorophenylboronic acid (1.2 equiv, 12.0 mmol)

-

Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)

-

K₃PO₄ (3.0 equiv, 30.0 mmol)

-

1,4-Dioxane / H₂O (10:1 ratio, 0.2 M concentration)

Step-by-Step Methodology

-

System Degassing (Critical Step): Charge a Schlenk flask with methyl 4-bromothiophene-2-carboxylate, 4-chlorophenylboronic acid, and K₃PO₄. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the reaction.

-

Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under a positive stream of Argon. Seal the vessel and heat to 80 °C.

-

In-Process Control (IPC): After 2 hours, sample the reaction mixture. Quench with H₂O and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 8:2) and LC-MS. The reaction is validated as complete when the starting bromide (visualized under UV 254 nm) is entirely consumed.

-

Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with distilled water (2 × 50 mL) followed by brine (50 mL). Causality: The aqueous washes remove the inorganic phosphate salts and residual boronic acid, preventing emulsion during concentration.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes) to isolate the pure methyl 4-(4-chlorophenyl)thiophene-2-carboxylate.

Quantitative Data & Optimization

To maximize yield and minimize side reactions (such as protodeboronation or homocoupling), various catalytic systems must be evaluated. Table 1 summarizes the optimization parameters based on established literature precedents[3][4].

| Catalyst System | Solvent Matrix | Base | Temp (°C) | Yield (%) | Mechanistic Rationale |

| Pd(PPh₃)₄ | Toluene / H₂O (4:1) | Na₂CO₃ | 90 | 72% | Monodentate ligands are prone to dissociation, leading to Pd-black precipitation and lower yields. |

| Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O (10:1) | K₃PO₄ | 80 | 88% | Bidentate dppf ligand enforces a wider bite angle, accelerating reductive elimination. K₃PO₄ prevents ester hydrolysis. |

| Pd(OAc)₂ / XPhos | THF / H₂O (3:1) | K₂CO₃ | 70 | 91% | Highly active Buchwald ligand system; excellent yield but higher catalyst cost for large-scale synthesis. |

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions.

Downstream Applications & Workflow

Once the methyl ester is synthesized, it is typically advanced through saponification to yield 4-(4-chlorophenyl)thiophene-2-carboxylic acid [5].

Saponification Protocol: The methyl ester is dissolved in a THF/MeOH/H₂O (2:1:1) mixture and treated with LiOH·H₂O (2.0 equiv) at room temperature for 4 hours. Following acidification with 1M HCl to pH 2, the free carboxylic acid precipitates and is collected via vacuum filtration. This carboxylic acid is a direct precursor for amide coupling (using reagents like HATU or TCFH) to generate final Active Pharmaceutical Ingredients (APIs)[1].

Figure 2: End-to-end experimental workflow and downstream API processing.

References

-

[5] 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | CID 2735808 - PubChem. National Institutes of Health (NIH). 5

-

Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate. Sigma-Aldrich. Link

-

[1] Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. PubMed Central (PMC), NIH. 1

-

[2] Structure–Activity Relationships of Highly Potent and Selective A2B Adenosine Receptor Agonists. Journal of Medicinal Chemistry, ACS Publications. 2

-

[3] WO2023158795A1 - Inhibitors of RNA helicase DHX9 and uses thereof. Google Patents. 3

Sources

- 1. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | C11H7ClO2S | CID 2735808 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacophore Profiling: The Biological Activity and Therapeutic Potential of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In contemporary medicinal chemistry, the thiophene ring serves as a privileged bioisostere for benzene, offering unique electronic properties, enhanced metabolic stability, and specialized binding modalities. Among thiophene derivatives, Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (MCPTC) and its closely related ortho-amino analogs have emerged as highly versatile scaffolds[1]. The strategic placement of the 4-chlorophenyl moiety introduces critical halogen-bonding capabilities, while the methyl carboxylate group serves as an ideal synthetic handle for downstream derivatization (e.g., hydrazinolysis). This whitepaper synthesizes the biological activity profile of the MCPTC scaffold, detailing its mechanisms as an anticancer and antimicrobial agent, and provides validated experimental workflows for its synthesis and evaluation.

Structural Rationale and Pharmacophore Dynamics

The biological efficacy of MCPTC is not coincidental; it is governed by precise stereoelectronic features designed to exploit specific protein microenvironments.

-

The Thiophene Core: Acts as a rigid, planar scaffold that mimics phenyl rings but with a smaller van der Waals radius and altered electron density. The sulfur heteroatom can participate in weak hydrogen bonding and dipole-dipole interactions within target active sites.

-

The 4-Chlorophenyl Substituent: The inclusion of a chlorine atom at the para position of the phenyl ring dramatically increases the lipophilicity (LogP) of the molecule, facilitating cellular membrane penetration. More importantly, the chlorine atom acts as a halogen bond donor, establishing highly directional interactions with backbone carbonyl oxygens in the hydrophobic pockets of kinases and structural proteins[2].

-

The Methyl Carboxylate Moiety: While sometimes active in its ester form, this group is primarily utilized as a prodrug-like feature or a synthetic precursor. It undergoes facile conversion into carboxamides or carbohydrazides, which are critical for establishing stable hydrogen-bond donor/acceptor networks with target proteins.

Mechanistic Profiling of Biological Activity

Oncology: Dual Inhibition of VEGFR-2 and Tubulin Polymerization

Derivatives of the MCPTC scaffold have demonstrated potent cytotoxicity against gastrointestinal solid tumors, particularly HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) cell lines[2]. The primary mechanisms of action are dual-fold:

-

VEGFR-2 Kinase Inhibition: The functionalized thiophene-2-carboxamide derivatives fit snugly into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 4-chlorophenyl group occupies the deep hydrophobic allosteric pocket, while the amide/hydrazide core forms critical hydrogen bonds with the hinge region (e.g., Cys919).

-

β-Tubulin Polymerization Inhibition: MCPTC derivatives act as atypical colchicine-site inhibitors (CSIs). By binding to β-tubulin, they prevent the assembly of the mitotic spindle.

Causality of Cellular Response: The simultaneous disruption of angiogenesis (via VEGFR-2) and mitosis (via tubulin) leads to a catastrophic cellular event. Cells fail to pass the spindle assembly checkpoint, resulting in G2/M phase cell cycle arrest . Prolonged arrest triggers the intrinsic apoptotic pathway, evidenced by the accumulation of cells in the sub-G1 phase during flow cytometry[1][2].

Diagram 1: Dual-pathway mechanism of MCPTC derivatives inducing apoptosis via G2/M arrest.

Antimicrobial & Antitubercular Activity

Beyond oncology, the thiophene-2-carboxylate scaffold is a recognized inhibitor of Polyketide Synthase 13 (Pks13) , an essential enzyme in Mycobacterium tuberculosis responsible for mycolic acid biosynthesis[3]. By inhibiting Pks13, MCPTC derivatives disrupt the formation of the mycobacterial cell wall, leading to rapid bactericidal activity. Furthermore, when hybridized with sulfonamides or triazoles, the scaffold exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains[4].

Quantitative Data Synthesis

The following table summarizes the biological efficacy of various MCPTC derivatives across different assays, highlighting the structure-activity relationship (SAR) when the core ester is modified.

| Compound Variant | Primary Target / Cell Line | Biological Effect | IC50 / GI50 Value | Reference |

| MCPTC (Core Ester) | General Cytotoxicity | Baseline Apoptosis | > 50 µM | [1] |

| MCPTC-Hydrazide | HepG-2 (Liver Cancer) | Cytotoxicity / Apoptosis | 1.2 – 2.5 µM | [2] |

| MCPTC-Acetamide | HCT-116 (Colon Cancer) | Tubulin Inhibition | 3.4 µM | [2] |

| MCPTC-Triazole Hybrid | M. tuberculosis (Pks13) | Mycolic Acid Inhibition | ~1.0 µM | [3] |

| Phenethyl 5-(4-chlorophenyl) analog | Isolated Rat Duodenum | Spasmolytic Relaxation | Inactive | [5] |

Validated Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of MCPTC derivatives.

Protocol A: Synthesis of the MCPTC Core via the Gewald Reaction

The Gewald multicomponent reaction is the gold standard for synthesizing 2-aminothiophene-3-carboxylates.

-

Causality of Design: Elemental sulfur is utilized not merely as a structural component but as an oxidant that drives the final aromatization of the thiophene ring. The one-pot nature minimizes intermediate degradation.

Step-by-Step Methodology:

-

Reagent Assembly: In a 250 mL round-bottom flask, combine 4-chloroacetophenone (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 30 mL of absolute ethanol.

-

Catalysis: Add morpholine or diethylamine (10 mmol) dropwise. Self-Validation Check: The addition of the base should trigger an immediate color change and exothermic reaction, confirming the initiation of the Knoevenagel condensation step.

-

Cyclization: Stir the mixture under gentle reflux (70-80°C) for 4-6 hours. Monitor the consumption of starting materials via TLC (Hexane:Ethyl Acetate, 3:1).

-

Isolation: Pour the cooled reaction mixture into crushed ice. Filter the resulting precipitate under a vacuum.

-

Purification: Recrystallize the crude product from dioxane or ethanol to yield pure Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate. Confirm purity via 1H-NMR (look for the distinct thiophene proton singlet if applicable, and the methyl ester singlet at ~3.8 ppm).

Diagram 2: Stepwise chemical progression of the Gewald multicomponent synthesis.

Protocol B: In Vitro Cytotoxicity and Tubulin Polymerization Assay

This protocol utilizes an orthogonal validation approach: primary screening via MTT assay, followed by a mechanistic validation using a cell-free tubulin polymerization assay.

Step-by-Step Methodology:

-

Cell Culture & Treatment (MTT Assay):

-

Seed HepG-2 cells in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C in a 5% CO2 atmosphere. -

Treat cells with varying concentrations of the MCPTC derivative (0.1 µM to 100 µM).

-

Self-Validation (Controls): Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Sorafenib or Colchicine) to benchmark assay sensitivity.

-

After 48h, add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

-

-

Cell-Free Tubulin Polymerization Assay:

-

Causality of Design: To prove that the cytotoxicity observed in the MTT assay is mechanistically linked to tubulin disruption, a cell-free assay is required to eliminate confounding cellular variables.

-

Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

-

Pre-incubate tubulin with the MCPTC derivative (at its calculated IC50 concentration) for 15 minutes at 37°C.

-

Monitor polymerization by measuring the increase in fluorescence (excitation 360 nm, emission 420 nm) or absorbance (340 nm) over 60 minutes.

-

Data Interpretation: A flattening of the polymerization curve compared to the vehicle control confirms direct binding and inhibition of tubulin assembly.

-

Conclusion

The Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate scaffold is a highly programmable pharmacophore. Its inherent electronic properties, combined with the spatial geometry afforded by the 4-chlorophenyl group, make it an exceptional candidate for developing dual-action kinase/tubulin inhibitors and targeted antimicrobial agents. By utilizing robust synthetic pathways like the Gewald reaction and employing self-validating biological assays, researchers can effectively leverage this scaffold to discover next-generation therapeutics.

References

-

National Institutes of Health (NIH) / PMC. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Retrieved from[Link]

-

SciSpace. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Retrieved from[Link]

-

Acta Pharmaceutica (SRCE). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thiophene2 — TargetMol Chemicals [targetmol.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. scispace.com [scispace.com]

A Comparative Analysis of Methyl and Ethyl 4-(4-Chlorophenyl)thiophene-2-carboxylate: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive comparative analysis of methyl 4-(4-chlorophenyl)thiophene-2-carboxylate and its ethyl counterpart. These two closely related thiophene derivatives are of significant interest to researchers, scientists, and drug development professionals due to the established importance of the thiophene scaffold in medicinal chemistry. This document delves into their physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to inform experimental design and drug discovery programs. The subtle yet significant differences arising from the seemingly minor variation in their ester functional groups are elucidated, providing a critical understanding for the strategic selection and application of these molecules in the pursuit of novel therapeutics.

Introduction: The Significance of the 4-(4-Chlorophenyl)thiophene-2-carboxylate Scaffold

Thiophene-containing molecules are a cornerstone in medicinal chemistry, with a proven track record in a wide array of approved drugs. The thiophene ring system is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets, often serving as a bioisosteric replacement for a phenyl ring. The 4-(4-chlorophenyl)thiophene-2-carboxylic acid core, in particular, presents a synthetically versatile platform for the development of novel therapeutic agents. The introduction of a 4-chlorophenyl group can enhance biological activity through favorable interactions with target proteins and can also modulate the molecule's pharmacokinetic profile.

The esterification of the carboxylic acid at the 2-position to its methyl and ethyl esters is a common strategy in drug development. This modification can influence a range of critical parameters including solubility, membrane permeability, metabolic stability, and ultimately, the pharmacokinetic and pharmacodynamic profile of the parent molecule. Understanding the nuanced differences between the methyl and ethyl esters is therefore paramount for the rational design of drug candidates.

This guide will provide a detailed examination of these two key derivatives, offering a head-to-head comparison to aid researchers in making informed decisions during the lead optimization process.

Physicochemical Properties: A Tale of Two Esters

The seemingly minor difference of a single methylene unit between the methyl and ethyl esters of 4-(4-chlorophenyl)thiophene-2-carboxylate imparts subtle but measurable differences in their physicochemical properties. These properties are critical determinants of a compound's behavior in biological systems.

| Property | Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate | Ethyl 4-(4-chlorophenyl)thiophene-2-carboxylate | Causality of the Difference |

| Molecular Formula | C₁₂H₉ClO₂S | C₁₃H₁₁ClO₂S | Addition of a -CH₂- group in the ethyl ester. |

| Molecular Weight | 252.72 g/mol | 266.75 g/mol | The additional methylene group increases the overall mass. |

| Physical Form | Solid | Likely solid (based on related structures) | The planar thiophene and chlorophenyl rings promote efficient crystal packing. |

| Melting Point | Data not available in searched sources | Data not available in searched sources | Generally, the larger and more symmetrical the molecule, the higher the melting point due to stronger intermolecular forces. The ethyl ester may have a slightly different melting point due to packing efficiency. |

| Boiling Point | Data not available in searched sources | Data not available in searched sources | The ethyl ester will have a higher boiling point due to increased van der Waals forces from the larger alkyl chain. |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents | Both esters are predominantly nonpolar. The longer alkyl chain in the ethyl ester may slightly increase its lipophilicity and solubility in nonpolar solvents. |

| Lipophilicity (LogP) | Predicted to be slightly lower | Predicted to be slightly higher | The addition of a methylene group generally increases the octanol-water partition coefficient (LogP). |

Synthesis and Purification: A Practical Guide

The most direct and common method for the synthesis of both methyl and ethyl 4-(4-chlorophenyl)thiophene-2-carboxylate is the Fischer esterification of the parent carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, the alcohol is typically used in excess, serving as both a reactant and the solvent.

Experimental Protocol: Fischer Esterification

Materials:

-

4-(4-Chlorophenyl)thiophene-2-carboxylic acid

-

Methanol (anhydrous) or Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane for extraction

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-chlorophenyl)thiophene-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester). The alcohol typically serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

-

Causality Behind Experimental Choices:

-

Excess Alcohol: Using the alcohol as the solvent and in large excess shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the ester.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes the acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt, which facilitates its removal from the organic layer. The brine wash helps to remove any remaining water from the organic phase.

-

Purification: Column chromatography or recrystallization is necessary to remove any unreacted starting materials, byproducts, and residual impurities to obtain the pure ester.

Comparative Reactivity Analysis

The primary difference in reactivity between the methyl and ethyl esters lies in their susceptibility to nucleophilic attack at the carbonyl carbon, most notably in hydrolysis reactions.

Hydrolytic Stability

In general, methyl esters are more susceptible to hydrolysis (both acid and base-catalyzed) than their ethyl counterparts. This difference in reactivity can be attributed to two main factors:

-

Steric Hindrance: The methyl group is smaller than the ethyl group. This reduced steric bulk around the carbonyl carbon in the methyl ester allows for easier access by nucleophiles, such as water or hydroxide ions, leading to a faster rate of hydrolysis. The transition state for the hydrolysis of the ethyl ester is more sterically crowded and therefore higher in energy, resulting in a slower reaction rate.

-

Electronic Effects: While the electronic effects are more subtle, the ethyl group is slightly more electron-donating than the methyl group. This can slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester, making it less reactive towards nucleophiles.

Implications in Drug Development:

The difference in hydrolytic stability is a critical consideration in prodrug design. If the desired therapeutic agent is the parent carboxylic acid, a more labile ester (like the methyl ester) might be preferred to ensure rapid conversion to the active form in vivo. Conversely, if the ester itself possesses the desired activity or if a slower, more sustained release of the carboxylic acid is required, the more stable ethyl ester might be the better choice.

Other Reactions

The principles of steric and electronic effects also apply to other reactions involving the ester group, such as transesterification and amidation. The methyl ester will generally react faster in these transformations as well.

Spectroscopic Characterization

While specific experimental spectra for both target compounds were not found in the searched literature, a predictive analysis based on the known spectral data of similar thiophene derivatives can be made.

¹H NMR Spectroscopy

-

Methyl Ester: A characteristic singlet for the methyl protons (-OCH₃) is expected to appear in the range of δ 3.8-4.0 ppm.

-

Ethyl Ester: The ethyl group will give rise to two distinct signals: a quartet for the methylene protons (-OCH₂CH₃) around δ 4.2-4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.3-1.5 ppm. The integration of these signals will be in a 2:3 ratio.

-

Aromatic Protons: Both compounds will show a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the thiophene and 4-chlorophenyl rings.

¹³C NMR Spectroscopy

-

Methyl Ester: The methyl carbon (-OCH₃) will appear as a single peak around δ 52-55 ppm.

-

Ethyl Ester: The ethyl group will show two peaks: one for the methylene carbon (-OCH₂CH₃) around δ 61-64 ppm and another for the methyl carbon (-OCH₂CH₃) around δ 14-16 ppm.

-

Carbonyl Carbon: The ester carbonyl carbon will resonate in the range of δ 160-165 ppm for both compounds.

-

Aromatic Carbons: A series of peaks in the δ 120-145 ppm region will correspond to the carbons of the thiophene and 4-chlorophenyl rings.

Applications in Drug Discovery and Development

The 4-(4-chlorophenyl)thiophene-2-carboxylate scaffold is a valuable starting point for the discovery of new drugs. The choice between the methyl and ethyl ester can be strategically employed to fine-tune the properties of a lead compound.

-

Prodrug Strategy: As previously mentioned, the ester can serve as a prodrug moiety to improve the oral bioavailability or other pharmacokinetic properties of a parent carboxylic acid. The rate of in vivo hydrolysis can be modulated by selecting the appropriate ester.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of both the methyl and ethyl esters is a fundamental step in exploring the SAR of a new chemical series. Comparing the biological activity of these two analogs can provide valuable information about the steric and electronic requirements of the target binding site.

-

Optimization of Physicochemical Properties: The choice of ester can be used to optimize properties such as solubility and lipophilicity to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion

While methyl and ethyl 4-(4-chlorophenyl)thiophene-2-carboxylate differ by only a single methylene group, this seemingly minor structural modification has significant implications for their physicochemical properties and chemical reactivity. The methyl ester is generally more reactive towards hydrolysis due to reduced steric hindrance, a factor that is of paramount importance in prodrug design and metabolic stability considerations. The ethyl ester, being slightly more lipophilic and sterically hindered, may offer advantages in terms of membrane permeability and a more controlled rate of hydrolysis.

A thorough understanding of these differences, as outlined in this guide, empowers researchers and drug development professionals to make rational, data-driven decisions in the design and optimization of novel thiophene-based therapeutic agents. The careful selection of the ester group can be a critical step in transforming a promising lead compound into a successful drug candidate.

References

- Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1968). Conformation and reactivity. Part VII.

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate via Chemoselective Suzuki-Miyaura Coupling

Abstract & Scope

This application note details the optimized synthesis of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate , a critical biaryl scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and organic semiconductors.

The core technical challenge in this synthesis is chemoselectivity . The protocol must exclusively couple the aryl boronic acid to the thiophene bromide while leaving the 4-chloro substituent on the phenyl ring intact for further functionalization. By leveraging the bond dissociation energy differences between C–Br (approx. 276 kJ/mol) and C–Cl (approx. 327 kJ/mol), combined with specific ligand selection, this protocol achieves >95% chemoselectivity.

Retrosynthetic Analysis & Strategy

The target molecule is assembled via a Suzuki-Miyaura cross-coupling.[1][2] The disconnection is made at the C4–C1' bond connecting the thiophene and benzene rings.

Diagram 1: Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection identifying the requisite heteroaryl halide and aryl boronic acid.

Critical Parameter Optimization

To ensure reproducibility and high yield, the following parameters were optimized based on kinetic data and literature precedents.

| Parameter | Selected Condition | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂[3]·CH₂Cl₂ | The bidentate dppf ligand creates a large bite angle, enhancing the rate of reductive elimination for sterically crowded heteroaryls while maintaining stability against protodeboronation [1]. |

| Base | K₂CO₃ (2.0 M aq) | Carbonates provide sufficient basicity to activate the boronic acid (forming the boronate species) without hydrolyzing the methyl ester, a common side reaction with hydroxide bases [2]. |

| Solvent | 1,4-Dioxane : Water (4:1) | This biphasic system ensures solubility of organic substrates while dissolving the inorganic base. Dioxane has a high boiling point (101°C), allowing the reaction to overcome the activation energy of the oxidative addition step. |

| Temp | 90 °C | Sufficient to promote the reaction of the bromide but low enough to prevent oxidative addition into the aryl chloride bond, preserving the chloro-substituent [3]. |

Experimental Protocol

Scale: 1.0 mmol (Theoretical Yield: 252.7 mg)

Reagents & Materials

-

Methyl 4-bromothiophene-2-carboxylate: 221 mg (1.0 mmol)

-

4-Chlorophenylboronic acid: 188 mg (1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃): 414 mg (3.0 mmol) dissolved in 1.5 mL degassed water.

-

1,4-Dioxane: 6.0 mL (Anhydrous, degassed)

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

-

Equip a 25 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Cap with a rubber septum and cycle vacuum/nitrogen (3x) to remove ambient oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

Step 2: Reagent Charging

-

Under a positive stream of nitrogen, add Methyl 4-bromothiophene-2-carboxylate (221 mg), 4-Chlorophenylboronic acid (188 mg), and Pd(dppf)Cl₂ (41 mg) to the flask.

-

Syringe in 1,4-Dioxane (6 mL).

-

Syringe in the aqueous K₂CO₃ solution (1.5 mL).

Step 3: Reaction

-

Place the flask in a pre-heated oil bath at 90°C .

-

Stir vigorously (800 RPM) to ensure mixing of the biphasic layers.

-

Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or LC-MS.

-

Target Rf: ~0.4 (Product).

-

SM Rf: ~0.6 (Bromide).

-

Reaction Time: Typically 2–4 hours.

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

-

Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Combine organic layers and wash with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0%

10% Ethyl Acetate in Hexanes. -

Collect fractions containing the product (UV active, 254 nm).[4]

-

Evaporate solvent to yield a white to off-white solid.

Mechanism & Chemoselectivity

The success of this protocol relies on the kinetic preference of Palladium(0) to undergo oxidative addition with Aryl-Bromides over Aryl-Chlorides.

Diagram 2: Catalytic Cycle & Selectivity

Figure 2: Catalytic cycle highlighting the chemoselective oxidative addition step.

Characterization & Validation

To validate the synthesis, compare analytical data against these standard values.

-

Physical State: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

- 8.01 (d, J = 1.5 Hz, 1H, Thiophene H5) – Deshielded by aryl ring.

- 7.75 (d, J = 1.5 Hz, 1H, Thiophene H3) – Deshielded by ester.

- 7.52 (d, J = 8.5 Hz, 2H, Ar-H) – Ortho to thiophene.

- 7.39 (d, J = 8.5 Hz, 2H, Ar-H) – Ortho to Cl.

- 3.91 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): Expected peaks at ~162.5 (C=O), 142.0, 133.5, 132.0, 129.1, 128.5, 127.0, 52.3.

-

Mass Spectrometry (ESI+): Calculated for C₁₂H₉ClO₂S [M+H]⁺: 253.01. Pattern should show characteristic ³⁵Cl/³⁷Cl isotopic ratio (3:1).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Oxygen poisoning of catalyst. | Ensure rigorous degassing of solvents and use fresh catalyst. |

| Homocoupling (Ar-Ar) | Excess boronic acid + O₂. | Reduce boronic acid to 1.05 eq and improve inert atmosphere. |

| Hydrolysis of Ester | Base concentration too high or reaction too long. | Switch to mild base (K₃PO₄) or reduce water ratio (use Toluene/EtOH/H₂O). |

| Dechlorination | Temperature too high (>100°C) or active hydride source. | Strictly maintain 90°C; avoid using alcohols like isopropanol as co-solvents. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Reeves, E. K., & Neufeldt, S. R. (2021). Chemodivergence between Electrophiles in Cross-Coupling Reactions. Chemistry – A European Journal, 27(26), 7332–7346. Link

-

Sigma-Aldrich. Product Specification: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate.[5] Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Protocol: Chemoselective Suzuki-Miyaura Coupling of Methyl 4-bromothiophene-2-carboxylate with 4-chlorophenylboronic acid

Executive Summary

This application note details the optimized protocol for the synthesis of methyl 4-(4-chlorophenyl)thiophene-2-carboxylate via Suzuki-Miyaura cross-coupling. This reaction couples methyl 4-bromothiophene-2-carboxylate (aryl halide) with 4-chlorophenylboronic acid (organoboron).

Key Technical Highlights:

-

Chemoselectivity: The protocol exploits the reactivity difference between the thiophene bromide (C-Br) and the phenyl chloride (C-Cl), ensuring exclusive coupling at the thiophene ring while preserving the aryl chloride for downstream diversification.

-

Ester Compatibility: The reaction conditions are tuned (base selection/solvent ratio) to prevent saponification of the methyl ester moiety.

-

Scalability: The procedure is designed for milligram to gram-scale synthesis with high reproducibility.

Scientific Foundation

Reaction Scheme

The transformation involves the palladium-catalyzed coupling of an electron-deficient heteroaryl bromide with an electron-poor aryl boronic acid.

Reaction Equation:

Specific Substrates:

-

Electrophile: Methyl 4-bromothiophene-2-carboxylate (

) -

Nucleophile: 4-Chlorophenylboronic acid (

) -

Product: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (

)[1]

Mechanistic Insight & Catalytic Cycle

The reaction follows the canonical Suzuki-Miyaura catalytic cycle. The critical control point is the Oxidative Addition . Palladium(0) inserts into the C-Br bond of the thiophene significantly faster than the C-Cl bond of the phenyl ring due to the weaker bond dissociation energy of C-Br (

Figure 1: Catalytic cycle highlighting the oxidative addition step which drives the chemoselectivity of Br over Cl.

Experimental Protocol

Reagents & Stoichiometry

Note: All equivalents (eq.) are relative to the aryl bromide.

| Component | Role | Reagent Name | Equiv. | MW ( g/mol ) |

| Substrate A | Electrophile | Methyl 4-bromothiophene-2-carboxylate | 1.0 | 221.07 |

| Substrate B | Nucleophile | 4-Chlorophenylboronic acid | 1.2 | 156.37 |

| Catalyst | Pd Source | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ | 0.05 | 816.64 / 1155.56 |

| Base | Activator | Potassium Phosphate (K₃PO₄) | 2.0 | 212.27 |

| Solvent | Medium | 1,4-Dioxane / Water (4:1 v/v) | N/A | N/A |

Why K₃PO₄? While Carbonates (Na₂CO₃) are standard, mild phosphates are preferred here to minimize the risk of hydrolyzing the methyl ester on the thiophene ring [1].

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Glassware Preparation: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

-

Reagent Addition: Add Methyl 4-bromothiophene-2-carboxylate (1.0 eq, e.g., 221 mg for 1 mmol scale), 4-Chlorophenylboronic acid (1.2 eq, 188 mg), and K₃PO₄ (2.0 eq, 424 mg).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and distilled water (1 mL).

-

Critical Step: The solvent mixture must be degassed to prevent Pd oxidation and homocoupling. Bubble Nitrogen or Argon through the solution for 10-15 minutes.

-

-

Catalyst Addition: Quickly add the Pd catalyst (5 mol%) under a positive stream of inert gas. Cap the vessel immediately.

Phase 2: Reaction Execution

-

Heating: Heat the reaction mixture to 85°C in an oil bath (or microwave reactor) with vigorous stirring.

-

Monitoring: Monitor reaction progress via TLC or LC-MS at 2-hour intervals.

-

TLC Eluent:[2] 10-20% Ethyl Acetate in Hexanes.

-

Endpoint: Disappearance of the bromide starting material. Typical reaction time is 4–12 hours.

-

Phase 3: Workup

-

Cooling: Allow the mixture to cool to room temperature.

-

Dilution: Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Extraction: Separate layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

-

Washing: Combine organic layers and wash with Brine (saturated NaCl solution) to remove residual boronic acid and salts.

-

Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄). Filter and concentrate under reduced pressure.[3]

Phase 4: Purification[2][4]

-

Method: Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

15% Ethyl Acetate in Hexanes. -

Product Characterization: The product is typically a white to off-white solid.

-

Expected 1H NMR (CDCl3): Look for thiophene singlets (approx

7.5-8.0 ppm) and the para-substituted phenyl pattern (two doublets). The methyl ester singlet will appear around

-

Optimization & Troubleshooting Guide

Common Issues and Solutions

| Problem | Diagnosis | Solution |

| Ester Hydrolysis | Formation of carboxylic acid (polar spot on TLC baseline). | Switch base to anhydrous K₃PO₄ or CsF . Reduce water ratio (e.g., Toluene/Dioxane 9:1). |

| Low Conversion | Starting material remains after 12h. | Increase catalyst loading to 10 mol% or switch to Pd(dppf)Cl₂ (more robust). Increase temp to 100°C. |

| De-borylation | Boronic acid consumed, but no product formed. | Add excess boronic acid (up to 1.5 eq). Ensure rigorous degassing (Oxygen promotes de-borylation). |

| Cl-Coupling | Oligomers or loss of Cl-handle. | Lower temperature to 60-70°C. Ensure ligand is not too electron-rich (avoid SPhos/XPhos unless necessary). |

Workflow Visualization

Figure 2: Experimental workflow from reagent preparation to product isolation.

Safety Information (HSE)

-

Methyl 4-bromothiophene-2-carboxylate: Irritant. Avoid inhalation.

-

4-Chlorophenylboronic acid: May be harmful if swallowed.

-

Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

-

1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use. Use Toluene as a greener alternative if possible.

References

-

Base Selection in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Thiophene Coupling Procedures: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Heteroaryl Halides. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

-

Chemoselectivity (Br vs Cl): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Product Verification: Sigma-Aldrich. Product Specification: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate. Link

Sources

- 1. Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. impactfactor.org [impactfactor.org]

- 3. benchchem.com [benchchem.com]

- 4. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Note: Palladium-Catalyzed Cross-Coupling of Arylthiophene Carboxylates

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies for the synthesis and functionalization of arylthiophene carboxylates via Palladium-catalyzed cross-coupling.

Introduction & Strategic Relevance

Thiophene carboxylates are critical pharmacophores in drug discovery, serving as bioisosteres for phenyl rings to improve metabolic stability and solubility. However, the sulfur heteroatom and the electron-withdrawing carboxylate group present unique challenges in Palladium (Pd) catalysis:

-

Catalyst Poisoning: The thiophene sulfur can coordinate strongly to Pd, potentially arresting the catalytic cycle.

-

Electronic Deactivation: The carboxylate ester at C2 or C3 withdraws electron density, making oxidative addition easier (for halides) but potentially destabilizing the oxidative addition intermediate.

-

Regiocontrol: In C–H activation, the interplay between the directing ability of the carboxylate and the innate reactivity of the thiophene ring dictates selectivity.

This guide provides three distinct protocols tailored to the starting material availability and the desired substitution pattern.

Mechanistic Principles & Decision Logic

The Electronic "Push-Pull" Effect

In Suzuki-Miyaura coupling , the presence of an ester group (–COOR) on the thiophene ring actually benefits the reaction if the halogen is attached to the thiophene. The electron-withdrawing nature of the ester lowers the bond dissociation energy of the C–Hal bond, facilitating Oxidative Addition —often the rate-determining step.

Conversely, in C–H Activation , the ester serves as a Directing Group (DG). Through a mechanism known as Concerted Metalation-Deprotonation (CMD) , the carboxylate assists in deprotonating the adjacent C–H bond, allowing for highly regioselective arylation without pre-functionalization.

Experimental Decision Tree

Use the following logic flow to select the optimal protocol for your substrate.

Figure 1: Decision matrix for selecting the appropriate cross-coupling methodology based on thiophene substrate availability.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard)

Best for: Synthesizing 5-arylthiophene-2-carboxylates or 3-aryl variants from brominated precursors. Mechanism: Pd(0)/Pd(II) cycle involving Oxidative Addition, Transmetallation (activated by base), and Reductive Elimination.[1][2]

Materials

-

Substrate: Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) [5 mol%] or Pd(OAc)₂/SPhos for sterically hindered substrates.

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for milder conditions).

-

Solvent: Toluene:Water (4:[2]1) or 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with the bromothiophene ester (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Note: Tetrakis is air-sensitive; handle quickly or use a glovebox.

-

Solvation: Add degassed Toluene (4 mL) and Water (1 mL). The biphasic system helps dissolve inorganic bases while protecting the catalyst.

-

Reaction: Seal the vial and heat to 90°C for 12–16 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide should disappear. If the reaction stalls, add 2 mol% additional catalyst.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient 0–10% EtOAc in Hexanes).

Data Summary: Solvent Effects on Yield

| Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |

| Toluene/H₂O (4:1) | 90 | 16 | 88% | Standard, robust. |

| DMF (Anhydrous) | 100 | 12 | 65% | Lower yield due to potential hydrolysis or deboronation. |

| 1,4-Dioxane/H₂O | 85 | 14 | 92% | Best for polar substrates. |

Protocol B: Regioselective C–H Arylation

Best for: Late-stage functionalization of thiophene esters without pre-halogenation. Mechanism: Carboxylate-Directed CMD (Concerted Metalation-Deprotonation).

Materials

-

Substrate: Methyl thiophene-2-carboxylate.

-

Partner: Aryl Iodide (1.5 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: P(o-tolyl)₃ or JohnPhos (10 mol%).

-

Additive: Ag₂CO₃ (1.0 equiv) or PivOH (30 mol%) as a proton shuttle.

-

Solvent: DMF or DMA.

Step-by-Step Methodology

-

Setup: Combine thiophene ester (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ligand (0.05 mmol), and Ag₂CO₃ (0.5 mmol) in a dry pressure tube.

-

Activation: Add PivOH (Pivalic acid, 0.15 mmol). Key Insight: Pivalic acid acts as a co-catalyst, lowering the energy barrier for the C–H bond cleavage step.

-

Reaction: Heat to 110°C for 18 hours.

-

Filtration: The reaction will generate AgI precipitate. Filter the hot mixture through a Celite pad to remove silver salts.

-

Purification: Standard aqueous workup followed by chromatography.

Protocol C: Decarboxylative Cross-Coupling

Best for: Using the carboxylate as a "sacrificial" directing group to install an aryl group at the ipso position (replacing the –COOH).

Materials

-

Partner: Aryl Bromide.[4]

-

Catalyst: Pd(O₂CCF₃)₂ (Palladium Trifluoroacetate).

-

Co-Catalyst: Ag₂CO₃ (Stoichiometric, acts as oxidant and halide scavenger).

-

Solvent: DMSO/1,4-Dioxane (1:4).

Step-by-Step Methodology

-

Mix: Combine acid (0.5 mmol), aryl bromide (0.6 mmol), Pd(O₂CCF₃)₂ (5 mol%), and Ag₂CO₃ (1.5 mmol).

-

Heat: This reaction requires high energy to extrude CO₂. Heat to 120–130°C .

-

Observation: Gas evolution (CO₂) indicates reaction progress.

-

Workup: Requires rigorous washing to remove DMSO.

Troubleshooting & Optimization

Common Failure Modes

-

Hydrolysis of Ester:

-

Symptom:[5] Formation of carboxylic acid instead of coupled ester.

-

Fix: Switch base from K₃PO₄/Water to anhydrous K₃PO₄ or CsF in Dioxane.

-

-

Sulfur Poisoning:

-

Symptom:[5] Reaction stops at <20% conversion.

-

Fix: Increase catalyst loading to 10 mol% or use SPhos or XPhos ligands, which form extremely active catalytic species that are resistant to heteroatom coordination.

-

-

Protodeboronation (Suzuki):

-

Symptom:[5] Aryl bromide consumed, but only benzene/arene formed (no coupling).

-

Fix: Use MIDA boronates or Potassium Aryl Trifluoroborates (ArBF₃K) instead of boronic acids for slow-release stability.

-

Mechanistic Visualization: The Suzuki Cycle

The following diagram illustrates the specific pathway for a bromothiophene ester, highlighting the activation provided by the ester group.

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of bromothiophene carboxylates. The electron-withdrawing ester facilitates the initial oxidative addition step.

References

-

BenchChem. (2025).[2] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem Application Notes. Link

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Gottumukkala, A. L., Doucet, H., & Dixneuf, P. H. (2007). Pd-Catalyzed Regioselective Direct Arylation of Thiophenes. The Journal of Organic Chemistry, 72(24), 9334–9341. Link

-

Forgione, P., & Bilodeau, F. (2006). Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids. Journal of the American Chemical Society, 128(41), 13350–13351. Link

-

Han, W., Jin, F., & Zhou, Q. (2015).[7] Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides. Synthesis, 47(12), 1861-1868. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]